

Spectroscopic Data of 2-Bromophenyl 2-bromobenzoate: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Bromophenyl 2-bromobenzoate

Cat. No.: B172861

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for **2-Bromophenyl 2-bromobenzoate**. While experimental spectra for this specific compound are not publicly available in spectral databases, this guide offers a comprehensive, predictive analysis based on the well-characterized spectroscopic behaviors of its constituent chemical moieties. This approach provides a robust framework for researchers engaged in the synthesis, identification, and characterization of this and related compounds. The predicted data is grounded in established principles of spectroscopic interpretation and supported by data from analogous structures.

Experimental spectroscopic data for **2-Bromophenyl 2-bromobenzoate** (CAS No. 161889-88-9) may be available from commercial suppliers such as BLD Pharm.[1]

Molecular Structure and Spectroscopic Overview

2-Bromophenyl 2-bromobenzoate is an ester formed from 2-bromobenzoic acid and 2-bromophenol. Its structure incorporates two substituted benzene rings, an ester linkage, and two bromine atoms, all of which give rise to characteristic spectroscopic signatures.

Molecular Structure of **2-Bromophenyl 2-bromobenzoate**

Caption: Molecular structure of **2-Bromophenyl 2-bromobenzoate**.

Predicted ^1H NMR Spectroscopy

The proton NMR spectrum of **2-Bromophenyl 2-bromobenzoate** is expected to exhibit complex signals in the aromatic region, arising from the two substituted benzene rings. The chemical shifts are influenced by the electron-withdrawing effects of the ester group and the bromine atoms.

Experimental Protocol for ^1H NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- **Instrumentation:** Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm).

Predicted ^1H NMR Data

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
Aromatic (8H)	7.2 - 8.2	Multiplets	1.5 - 8.0

Interpretation and Rationale

The eight aromatic protons on the two benzene rings will appear as a series of multiplets between approximately 7.2 and 8.2 ppm. The exact chemical shifts and coupling patterns will depend on the specific electronic environments and through-bond interactions. Protons ortho to the bromine atoms and the ester linkage are expected to be the most deshielded and appear at the downfield end of this range. The complex overlapping of these signals is anticipated due to the similar electronic nature of the two substituted rings. For a definitive assignment, two-

dimensional NMR techniques such as COSY and HSQC would be required. The predicted chemical shift ranges are based on data for similar compounds like methyl 2-bromobenzoate.

Predicted ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the ester and the carbons attached to the bromine atoms will have characteristic chemical shifts.

Experimental Protocol for ^{13}C NMR Spectroscopy

- **Sample Preparation:** Use the same sample prepared for ^1H NMR spectroscopy.
- **Instrumentation:** Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ^1H instrument).
- **Data Acquisition:** Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are necessary to detect all carbon signals, including quaternary carbons.
- **Data Processing:** Process the data similarly to the ^1H NMR spectrum.

Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (ester)	163 - 166
Aromatic C-Br	118 - 122
Aromatic C-O	148 - 152
Aromatic C-H	125 - 135
Aromatic Quaternary C	130 - 140

Interpretation and Rationale

The carbonyl carbon of the ester group is expected to appear significantly downfield, in the range of 163-166 ppm. The carbons directly bonded to the bromine atoms are predicted to be in the 118-122 ppm range, while the carbon of the phenyl ring attached to the ester oxygen will be further downfield around 148-152 ppm. The remaining aromatic carbons will resonate in the 125-140 ppm region. These predictions are based on the known chemical shifts of carbons in similar environments, such as in 2-bromobenzoic acid and related phenyl esters.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, most notably the ester carbonyl group.

Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a solid or liquid sample, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
- **Instrumentation:** Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Collect the spectrum over the range of 4000-400 cm^{-1} , co-adding multiple scans to improve the signal-to-noise ratio.
- **Data Processing:** Perform a background subtraction to remove atmospheric (CO_2 and H_2O) absorptions.

Predicted IR Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C=O (ester)	1730 - 1750	Strong
C-O (ester)	1250 - 1300 and 1050 - 1150	Strong
Aromatic C=C	1450 - 1600	Medium to Strong
Aromatic C-H	3000 - 3100	Medium to Weak
C-Br	550 - 650	Medium to Strong

Interpretation and Rationale

A strong absorption band between 1730 and 1750 cm⁻¹ is the most characteristic signal and is attributed to the C=O stretching vibration of the ester group. Strong bands for the C-O stretching vibrations of the ester are expected in the fingerprint region. The presence of the aromatic rings will be confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching absorptions above 3000 cm⁻¹. A band corresponding to the C-Br stretching vibration is expected in the lower frequency region of the spectrum. These predictions are consistent with the IR spectra of known aromatic esters and bromoarenes.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, which can be used for structural confirmation.

Experimental Protocol for Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
- **Instrumentation:** Use a mass spectrometer capable of high-resolution mass analysis (e.g., a time-of-flight or Orbitrap instrument) to determine the accurate mass.
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode.

- Data Analysis: Determine the mass of the molecular ion ($[M]^+$ or $[M+H]^+$) and analyze the fragmentation pattern.

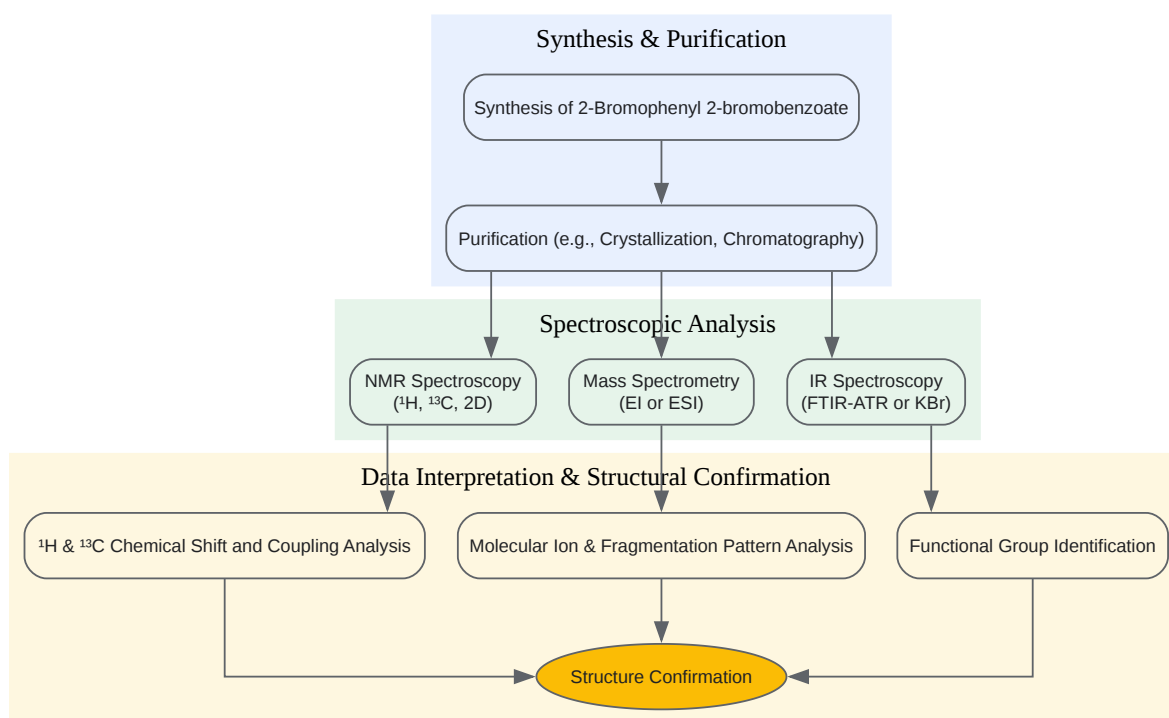
Predicted Mass Spectrometry Data

Ion	Predicted m/z
$[M]^+$ (with ^{79}Br , ^{79}Br)	369.9
$[M]^+$ (with ^{79}Br , ^{81}Br)	371.9
$[M]^+$ (with ^{81}Br , ^{81}Br)	373.9
$[\text{C}_7\text{H}_4\text{BrO}]^+$	183/185
$[\text{C}_6\text{H}_4\text{BrO}]^+$	171/173

Interpretation and Rationale

Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in approximately a 1:1 ratio. Therefore, the mass spectrum will show three peaks for the molecular ion: $[M]^+$, $[M+2]^+$, and $[M+4]^+$, with a relative intensity ratio of approximately 1:2:1. The most abundant fragments are expected to result from the cleavage of the ester bond, leading to the formation of the 2-bromobenzoyl cation (m/z 183/185) and the 2-bromophenoxy radical, or the 2-bromophenoxy cation (m/z 171/173) and the 2-bromobenzoyl radical.

Workflow for Spectroscopic Analysis of **2-Bromophenyl 2-bromobenzoate**



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Caption: A typical workflow for the synthesis, purification, and spectroscopic characterization of **2-Bromophenyl 2-bromobenzoate**.

This guide provides a foundational understanding of the expected spectroscopic characteristics of **2-Bromophenyl 2-bromobenzoate**. Researchers can use this information to aid in the identification and characterization of this compound in their own work. For definitive structural elucidation, comparison with experimentally obtained spectra is essential.

References

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Sources

- 1. 161889-88-9|2-Bromophenyl 2-bromobenzoate|BLD Pharm [bldpharm.com]
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